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Compound of Interest

Compound Name: N-(3-Methoxyphenyl)acetamide

L Get Quote

Cat. No.: B186980

This guide provides a comprehensive overview of the spectroscopic data for N-(3-
Methoxyphenyl)acetamide, a key chemical intermediate. The following sections present its
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along
with the experimental protocols for their acquisition. This document is intended for researchers,
scientists, and professionals in drug development and related fields.

Spectroscopic Data Summary

The spectroscopic data for N-(3-Methoxyphenyl)acetamide is summarized in the tables
below, providing a clear reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Data

Table 1: *H NMR Spectroscopic Data of N-(3-Methoxyphenyl)acetamide

Chemical Shift ()

Multiplicity Number of Protons  Assignment
Ppm
2.42 Singlet 3H CHs
3.86 Singlet 3H OCHs
6.96 Multiplet 4H Aromatic
10.25 Singlet 1H NH
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Solvent: DMSO-ds, Frequency: 300MHz[1]

Table 2: 13C NMR Spectroscopic Data of N-(3-Methoxyphenyl)acetamide

Chemical Shift (d) ppm Assignment
171.1 C=0

153.2 Ar-C

126.3 Ar-C

124.1 Ar-C

121.9 Ar-C

121.6 Ar-C

113.4 Ar-C

56.8 OCHs

22.9 CHs

Solvent: DMSO-ds, Frequency: 75MHz[1]

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands for N-(3-Methoxyphenyl)acetamide
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Wavenumber (cm~?) Functional Group Assignment
3340, 3331 N-H Stretch

1674 C=0 Stretch (Amide I)

1580 N-H Bend (Amide II)

1520 Aromatic C=C Stretch

1466, 1411 C-H Bend

1280, 1230 C-O Stretch (Aryl Ether)

792 C-H Bend (Aromatic)

Sample Preparation: KBr pellet[1]

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for N-(3-Methoxyphenyl)acetamide

m/z Assignment

165 [M]* (Molecular lon)

lonization Method: Gas Chromatography-Mass Spectrometry (GC-MS)[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A small quantity of N-(3-Methoxyphenyl)acetamide is dissolved in a
deuterated solvent, such as DMSO-ds, in an NMR tube. Tetramethylsilane (TMS) is used as
an internal standard.[1]

o Data Acquisition: The *H and 3C NMR spectra are recorded on a spectrometer, such as a
Bruker AC-300F, operating at 300 MHz for protons and 75 MHz for carbon-13.[1]
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Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet): A small amount of N-(3-Methoxyphenyl)acetamide is
mixed with potassium bromide (KBr). The mixture is then pressed into a thin, transparent
pellet.[1]

o Data Acquisition: The IR spectrum is obtained using an FT-IR spectrometer, such as a
Nicolet-Impact-410.[1] The spectrum is recorded over the standard mid-IR range.

Mass Spectrometry (MS)

o Sample Introduction and lonization: The sample is introduced into the mass spectrometer,
often via a gas chromatograph (GC) to ensure purity. In the ion source, the sample
molecules are bombarded with high-energy electrons, causing them to ionize, typically
forming a molecular ion (M*).[2][3][4]

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge (m/z) ratio by a mass analyzer.[2][4]

» Detection: A detector measures the abundance of ions at each m/z value, generating the
mass spectrum.[4] For N-(3-Methoxyphenyl)acetamide, GC-MS analysis was performed on
a Shimadzu 2010 series instrument.[1]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like N-(3-Methoxyphenyl)acetamide.
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General Workflow for Spectroscopic Analysis of N-(3-Methoxyphenyl)acetamide
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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